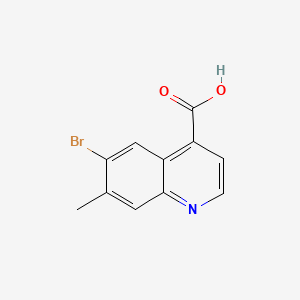
6-Bromo-7-methyl-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methyl-4-quinolinecarboxylic acid is a quinoline derivative with a bromine atom at the 6th position, a methyl group at the 7th position, and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-4-quinolinecarboxylic acid typically involves the bromination of 7-methylquinoline followed by carboxylation. One common method is the bromination of 7-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-7-methylquinoline is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 6-Bromo-7-carboxyquinoline-4-carboxylic acid.
Reduction: 6-Bromo-7-methyl-4-quinolinecarbinol.
Substitution: 6-Methoxy-7-methyl-4-quinolinecarboxylic acid.
Scientific Research Applications
6-Bromo-7-methyl-4-quinolinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-4-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-quinolinecarboxylic acid: Lacks the methyl group at the 7th position.
7-Methyl-4-quinolinecarboxylic acid: Lacks the bromine atom at the 6th position.
4-Quinolinecarboxylic acid: Lacks both the bromine atom and the methyl group.
Uniqueness
6-Bromo-7-methyl-4-quinolinecarboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
6-bromo-7-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c1-6-4-10-8(5-9(6)12)7(11(14)15)2-3-13-10/h2-5H,1H3,(H,14,15) |
InChI Key |
VPQDTXRBUMYOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















